2-(1H-Imidazol-1-yl)-8-nitroquinoline
Overview
Description
2-(1H-Imidazol-1-yl)-8-nitroquinoline is a heterocyclic compound that combines the structural features of imidazole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both imidazole and nitroquinoline moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-8-nitroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-nitroquinoline with imidazole in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve solvents such as dimethylformamide (DMF) or acetonitrile. The use of catalysts like palladium or nickel can facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-1-yl)-8-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(1H-Imidazol-1-yl)-8-aminoquinoline.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-8-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-8-nitroquinoline involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, ultimately resulting in cell death. The imidazole ring can also bind to metal ions, affecting metalloprotein functions and contributing to its biological activity .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)-quinoline: Lacks the nitro group, resulting in different chemical and biological properties.
8-Nitroquinoline: Lacks the imidazole ring, affecting its reactivity and applications.
2-(1H-Imidazol-1-yl)-5-nitroquinoline: Similar structure but with the nitro group in a different position, leading to variations in its chemical behavior and biological activity.
Uniqueness: 2-(1H-Imidazol-1-yl)-8-nitroquinoline is unique due to the presence of both the imidazole and nitroquinoline moieties, which confer distinct electronic and steric properties.
Biological Activity
2-(1H-Imidazol-1-yl)-8-nitroquinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound features a quinoline backbone substituted with an imidazole and a nitro group. Its unique structure contributes to its biological activity, particularly in antimicrobial and anticancer contexts.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi. For instance, a study evaluating quinoline derivatives found that modifications at the nitro position enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has shown promising results in anticancer assays. A recent investigation into hybrid imidazole/quinoline derivatives reported that similar structures exhibited selective cytotoxicity against renal cancer (A498) and breast cancer (MDA-MB-468) cell lines. The mechanism involves the induction of apoptosis through the modulation of key signaling pathways such as NF-kB and HDAC .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival, such as COX-2, which is implicated in inflammation and tumorigenesis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death .
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives found that this compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against E. coli, indicating potent antibacterial activity. The compound's structural features were correlated with its ability to penetrate bacterial membranes effectively.
Case Study 2: Anticancer Properties
In vitro tests on human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Enzyme inhibition, ROS generation |
N-(Methylsulfonyl)-N-phenylglycine | Moderate | Low | Protein interaction |
Triazole-Quinoline Derivatives | High | High | Dual binding site inhibition |
Properties
IUPAC Name |
2-imidazol-1-yl-8-nitroquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-3-1-2-9-4-5-11(14-12(9)10)15-7-6-13-8-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMJXXGOLLYBNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287054 | |
Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330663-15-5 | |
Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330663-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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